methyl 5-methyl-1H-pyrrole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-6(8-5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYALQAMQXUBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299996 | |
| Record name | methyl 5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-97-4 | |
| Record name | 1194-97-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Reactivity and Derivatization Studies of Methyl 5 Methyl 1h Pyrrole 2 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is highly activated towards electrophilic aromatic substitution. The presence of the electron-donating methyl group at the 5-position and the electron-withdrawing methyl carboxylate group at the 2-position influences the regioselectivity of these reactions.
One of the key electrophilic substitution reactions is the Vilsmeier-Haack formylation . This reaction introduces a formyl group onto the pyrrole ring, typically at the C4 position, due to the directing effects of the existing substituents. The reaction is commonly carried out using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). thieme-connect.deorganic-chemistry.orgwikipedia.org The reaction of a substituted amide with phosphorus oxychloride yields a chloroiminium ion, also known as the Vilsmeier reagent, which then acts as the electrophile. wikipedia.org For pyrrole derivatives, formylation generally occurs preferentially on the pyrrole ring over other aromatic systems if present. thieme-connect.de
Friedel-Crafts acylation is another important electrophilic substitution that allows the introduction of an acyl group. The acetylation of similar methyl 2-pyrrolecarboxylate systems has been shown to result primarily in 4-substitution. researchgate.net This regioselectivity is attributed to the electronic effects of the substituents on the pyrrole ring.
Furthermore, electrophilic halogenation can be achieved on the pyrrole ring. For instance, the chlorination of a similar substrate, ethyl 5-methyl-1H-pyrrole-2-carboxylate, using N-chlorosuccinimide (NCS) has been reported to yield the 4-chloro derivative. nih.gov Similarly, electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor has been shown to produce ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate. nih.gov
Table 1: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Position of Substitution | Product |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 | 4-Formyl-5-methyl-1H-pyrrole-2-carboxylate |
| Friedel-Crafts Acylation | Acyl halide, Lewis acid | C4 | 4-Acyl-5-methyl-1H-pyrrole-2-carboxylate |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 | Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate |
| Fluorination | Selectfluor | C4 | Methyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate |
Nucleophilic Reactivity and Reaction Pathways
The nitrogen atom of the pyrrole ring in methyl 5-methyl-1H-pyrrole-2-carboxylate possesses a lone pair of electrons, rendering it nucleophilic. This allows for reactions such as N-alkylation and N-arylation.
N-alkylation can be achieved by treating the pyrrole with an alkyl halide in the presence of a base. The base deprotonates the pyrrole nitrogen, forming a pyrrolyl anion which then acts as a nucleophile. For example, replacing the pyrrole hydrogen with a methyl group has been explored in the context of structure-activity relationship studies of related compounds. nih.gov
N-arylation , the introduction of an aryl group at the nitrogen atom, can also be accomplished, often through cross-coupling reactions, which are discussed in more detail in section 3.4.
Functional Group Transformations of the Carboxylate Moiety
The methyl carboxylate group at the C2 position is a key functional handle that can be readily transformed into other functional groups, significantly expanding the synthetic utility of this compound.
Hydrolysis to Carboxylic Acids
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 5-methyl-1H-pyrrole-2-carboxylic acid, under basic conditions. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide, followed by acidification to precipitate the carboxylic acid. nih.govacs.org For instance, the hydrolysis of ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate has been successfully achieved using 10 M NaOH in ethanol (B145695) at 90 °C. nih.gov
Ester Exchange Reactions and Transesterification
Transesterification allows for the conversion of the methyl ester into other esters by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol under acidic or basic conditions would yield ethyl 5-methyl-1H-pyrrole-2-carboxylate. This process is an equilibrium, and using the desired alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com Various catalysts, including scandium(III) triflate and K₂HPO₄, have been shown to be effective for transesterification reactions. organic-chemistry.org
Conversion to Amides and Ketones
The carboxylate group can be converted into an amide by reaction with an amine. This transformation is often preceded by the hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent. Pyrrole-2-carboxamide derivatives are integral components of many bioactive natural products. nih.govnih.gov
The reaction of the methyl ester with Grignard reagents provides a pathway to ketones or tertiary alcohols. The reaction of esters with Grignard reagents typically involves a double addition to yield a tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com However, under carefully controlled conditions, it is possible to isolate the ketone. Deuterium labeling experiments have shown that the reaction between a pyrrole Grignard reagent and a methyl 1-pyrrolecarboxylate can lead to the formation of a dipyrrolyl ketone. researchgate.net
Table 2: Functional Group Transformations of the Carboxylate Moiety
| Transformation | Reagents | Product |
| Hydrolysis | NaOH or LiOH, then H⁺ | 5-Methyl-1H-pyrrole-2-carboxylic acid |
| Transesterification | R'OH, acid or base catalyst | Alkyl 5-methyl-1H-pyrrole-2-carboxylate |
| Amidation | 1. NaOH, H₂O 2. Amine, coupling agent | 5-Methyl-1H-pyrrole-2-carboxamide |
| Reaction with Grignard Reagent | 2 eq. R'MgX, then H⁺ | Tertiary alcohol |
Direct C-H Functionalization and Cross-Coupling Methodologies
Modern synthetic methods such as direct C-H functionalization and cross-coupling reactions have been applied to pyrrole derivatives to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.
Direct C-H arylation offers an atom-economical approach to introduce aryl groups onto the pyrrole ring. Palladium-catalyzed direct arylation of pyrroles with aryl bromides has been reported, where the regioselectivity can be controlled. For pyrroles with an electron-withdrawing group at the C2 position, such as an ester, the arylation tends to occur at the C5 position. researchgate.net Rhodium catalysts have been developed for the β-selective (C3 or C4) C-H arylation of pyrroles. acs.org
Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that can be used to form carbon-carbon bonds. A two-step sequence involving an initial iridium-catalyzed C-H borylation of a pyrrole-2-carboxylate followed by a Suzuki coupling with an aryl bromide has been demonstrated to be an effective method for the synthesis of 5-aryl-1H-pyrrole-2-carboxylates. nih.gov This approach avoids the need for protection and deprotection of the pyrrole nitrogen. The Suzuki coupling can tolerate a wide range of functional groups on the aryl bromide coupling partner. nih.gov
Table 3: C-H Functionalization and Cross-Coupling Reactions
| Reaction | Catalyst/Reagents | Position of Functionalization | Product Type |
| Direct C-H Arylation | Pd(OAc)₂, base, Aryl bromide | C5 | 5-Aryl-1H-pyrrole-2-carboxylate |
| C-H Borylation/Suzuki Coupling | 1. Ir catalyst, Pinacol borane (B79455) 2. Pd catalyst, base, Aryl bromide | C5 | 5-Aryl-1H-pyrrole-2-carboxylate |
Catalytic C-H Borylation of Pyrrole Carboxylates
Catalytic C-H borylation is a powerful method for introducing a boronate ester group onto a heterocyclic core, which can then be used in subsequent cross-coupling reactions. For pyrrole systems, iridium-catalyzed borylation typically shows high regioselectivity for the C5 position due to electronic and steric factors. However, in this compound, the C5 position is already occupied by a methyl group.
Consequently, C-H activation must occur at the C3 or C4 positions of the pyrrole ring. Studies on similarly substituted pyrroles indicate that functionalization at these positions is feasible. For instance, electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using Selectfluor has been shown to yield the corresponding 4-fluoro derivative, demonstrating the accessibility of the C4 position to electrophilic attack. nih.gov While direct examples of C-H borylation on this compound are not prevalent, the principles of sterically and electronically guided C-H activation suggest that borylation would likely occur at the less sterically hindered and electronically favorable C3 or C4 positions.
Suzuki Coupling Reactions for Arylation
The synthetic utility of borylated pyrroles is primarily realized through their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. libretexts.org This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents onto the pyrrole ring. libretexts.orgnih.gov
Following the C-H borylation of this compound to produce a C3 or C4-borylated intermediate, a Suzuki coupling can be employed for arylation. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronate ester and subsequent reductive elimination to yield the arylated pyrrole and regenerate the catalyst. libretexts.org This two-step sequence of borylation and Suzuki coupling provides a robust pathway to novel 3-aryl or 4-aryl-5-methyl-1H-pyrrole-2-carboxylate derivatives. The reaction is known to tolerate a wide range of functional groups on the coupling partners. nih.gov
A variety of 3- and 5-substituted 2-pyrones, which are structurally related to pyrroles, have been synthesized using Suzuki cross-coupling, demonstrating the reaction's broad applicability in creating bioactive heterocyclic compounds. nih.gov
Table 1: Illustrative Suzuki Coupling of Borylated Heterocycles
| Borylated Substrate | Coupling Partner | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | 4-Bromotoluene | Pd(OAc)₂/SPhos, K₃PO₄ | Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate | 92% | nih.gov |
| SEM-protected 4-bromo-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | SEM-protected 4-phenyl-pyrrole-2-carboxylate | 85% | nih.gov |
| SEM-protected 5-bromo-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | SEM-protected 5-phenyl-pyrrole-2-carboxylate | 96% | nih.gov |
Late-Stage Aryl C-H Activation
Late-stage C-H activation provides an efficient and atom-economical method for modifying complex molecules. Rhodium-catalyzed C-H activation has emerged as a particularly effective strategy for the functionalization of heterocycles like indoles and pyrroles. acs.orgrsc.org These reactions often employ a directing group to control the regioselectivity of the C-H activation.
For this compound, the ester group at the C2 position could potentially act as a directing group to facilitate C-H activation at the adjacent C3 position. Alternatively, the pyrrole nitrogen can be modified with a directing group to guide the reaction. For example, N-carboxamide derivatives of indoles and pyrroles have been shown to undergo Rh(III)-catalyzed redox-neutral cyclization with alkynes and alkenes, leading to the formation of fused heterocyclic systems. acs.org This strategy allows for the divergent synthesis of various privileged heterocycles from a common pyrrolic starting material. acs.org
N-Substitution and N-Protection Strategies in Pyrrole Derivatization
The pyrrole N-H bond is acidic and can participate in various reactions. Therefore, protection or substitution of the nitrogen atom is a common strategy to modulate the reactivity of the pyrrole ring and prevent undesirable side reactions. researchgate.net
N-alkoxycarbonyl groups, such as the tert-butyloxycarbonyl (Boc) group, are frequently used for protection. The Boc group can be introduced by reacting the pyrrole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net This protection enhances the stability of the pyrrole ring towards oxidation and allows for a wider range of subsequent functionalization reactions. researchgate.net The electron-withdrawing nature of the Boc group also influences the electronic properties of the pyrrole, which can affect the regioselectivity of reactions like acylation. acs.org
In addition to protection, the nitrogen atom can be substituted with various alkyl or aryl groups. This is typically achieved by deprotonating the pyrrole N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide (R-X). researchgate.net This N-substitution allows for the synthesis of a diverse library of N-substituted pyrrole-2,5-dicarboxylic acid derivatives, which are valuable monomers for producing novel polymers with tunable properties. researchgate.nettum.deuq.edu.au
Table 2: N-Alkylation of Dimethyl Pyrrole-2,5-dicarboxylate
| Alkylating Agent (R-X) | Reaction Time | Yield | Reference |
|---|---|---|---|
| Allyl bromide | 1 h | 99% | researchgate.net |
| Propargyl bromide | 1 h | 99% | researchgate.net |
| Benzyl (B1604629) bromide | 2 h | 99% | researchgate.net |
| Ethyl bromoacetate | 24 h | 99% | researchgate.net |
Advanced Spectroscopic and Structural Characterization of Methyl 5 Methyl 1h Pyrrole 2 Carboxylate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For methyl 5-methyl-1H-pyrrole-2-carboxylate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals.
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the N-H proton, the two protons on the pyrrole (B145914) ring, the methyl group attached to the ring, and the methyl group of the ester functionality.
The chemical shifts (δ) are influenced by the electron density around the protons. The electron-withdrawing ester group at the C2 position deshields the adjacent ring proton (H3), causing it to appear at a lower field compared to the proton at the C4 position. The methyl group at C5 causes a slight shielding effect. The broad signal of the N-H proton is a characteristic feature of pyrroles.
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ester group is typically found at the lowest field (highest ppm value). The carbons of the pyrrole ring appear in the aromatic region, with their specific shifts determined by the attached substituents.
Detailed analysis of closely related compounds, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, provides expected values for the chemical shifts in the target molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-H | ~9.0 (broad singlet) | - |
| C2 | - | ~161.0 (C=O) |
| C3 | ~6.8 (doublet) | ~115.0 |
| C4 | ~6.0 (doublet) | ~108.0 |
| C5 | - | ~140.0 |
| 5-CH₃ | ~2.2 (singlet) | ~13.0 |
| O-CH₃ | ~3.8 (singlet) | ~51.0 |
Note: The data presented is a prediction based on the analysis of structurally similar compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
To confirm the assignments made from 1D NMR spectra and to elucidate the complete connectivity of the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the signals of the H3 and H4 protons would be expected, confirming their adjacent positions on the pyrrole ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It would show correlations between the H3 signal and the C3 carbon, the H4 signal and the C4 carbon, the 5-CH₃ proton signal and its corresponding carbon, and the O-CH₃ proton signal with its carbon. researchgate.net This is crucial for assigning the carbons of the pyrrole ring.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bonds) couplings between protons and carbons. researchgate.net It is particularly useful for identifying quaternary carbons (like C2 and C5) and for piecing together different parts of the molecule. For instance, correlations would be expected from the H3 proton to the C2 (carbonyl) and C5 carbons, and from the 5-CH₃ protons to the C4 and C5 carbons. The characterization of related pyrrole-2-carboxaldehydes has been successfully achieved using these 2D NMR techniques. nih.gov
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
IR and FT-IR spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. chemicalbook.com The spectrum of this compound is expected to show several characteristic absorption bands.
N-H Stretch : A moderate to sharp absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.
C=O Stretch : A strong, sharp absorption band is anticipated around 1680-1720 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) of the methyl ester. chemicalbook.com The conjugation with the pyrrole ring slightly lowers this frequency compared to a saturated ester.
C-H Stretches : Absorptions for aromatic C-H stretching on the pyrrole ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. chemicalbook.com
C-O Stretch : The C-O stretching vibration of the ester group typically appears as a strong band in the 1200-1300 cm⁻¹ region. chemicalbook.com
Fingerprint Region : The region below 1500 cm⁻¹ contains a complex pattern of absorptions corresponding to various bending and stretching vibrations (C-N stretch, C-C stretch, ring deformations), which are unique to the molecule and serve as a "fingerprint" for identification. chemicalbook.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Pyrrole N-H | Stretch | 3300 - 3400 | Medium |
| Ester C=O | Stretch | 1680 - 1720 | Strong, Sharp |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| Ester C-O | Stretch | 1200 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the identity of this compound (C₇H₉NO₂). For a derivative, 4‐benzoyl‐N‐(3,4‐dimethylphenyl)‐5‐methyl‐1H‐pyrrole‐2‐carboxamide, HRMS analysis provided an observed mass that was extremely close to the calculated mass, demonstrating the power of this technique in confirming molecular formulas.
ESI is a soft ionization technique that is well-suited for analyzing polar molecules like pyrrole derivatives, often resulting in the observation of the protonated molecule [M+H]⁺. In the case of related pyrrole carboxamides, ESI-MS was used to identify the protonated molecular ion [M+H]⁺ as well as the sodium adduct [M+Na]⁺. For this compound, with a molecular weight of 139.15 g/mol , one would expect to observe prominent ions at m/z 140.07 [M+H]⁺ and m/z 162.05 [M+Na]⁺.
X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the molecular structure of crystalline solids. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound is not detailed in the reviewed literature, extensive studies have been conducted on closely related derivatives, offering significant insights into the structural characteristics of this class of compounds.
For instance, the analysis of ethyl 5-methyl-1H-pyrrole-2-carboxylate, a close derivative, reveals a monoclinic crystal system with the space group P2₁/c. kpi.ua The molecule is nearly planar, and in the crystal lattice, molecules form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds. kpi.ua This hydrogen bonding creates a distinct ring motif, described by the graph-set notation R²₂(10). kpi.ua
Another derivative, methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate, also crystallizes in a monoclinic system (P2₁/c). lookchemmall.com The presence of the bulky and electron-withdrawing trifluoromethyl group influences the crystal packing, yet the fundamental pyrrole core structure is maintained.
The crystallographic data for these derivatives are summarized in the table below, providing a comparative view of their solid-state structures.
| Parameter | Ethyl 5-methyl-1H-pyrrole-2-carboxylate kpi.ua | Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate lookchemmall.com |
| Chemical Formula | C₈H₁₁NO₂ | C₇H₆F₃NO₂ |
| Molecular Weight | 153.18 g/mol | 193.13 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.0759(3) | 11.3688(4) |
| b (Å) | 18.0705(9) | 10.6836(3) |
| c (Å) | 6.6606(3) | 14.4518(5) |
| β (°) ** | 101.349(3) | 112.5320(10) |
| Volume (ų) ** | 835.01(7) | 1621.32(9) |
| Z | 4 | 8 |
| Temperature (K) | 296 | 170 |
| R-factor (Rgt(F)) | - | 0.0554 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For pyrrole-based compounds, the absorption bands typically arise from π-π* and n-π* transitions associated with the aromatic ring and its substituents.
The parent pyrrole molecule exhibits absorption bands around 250 nm and 287 nm, which are attributed to π-π* transitions within the pyrrole ring's chromophore. mdpi.com For derivatives, the position and intensity of these bands can be influenced by the nature and position of substituents. A study on a structurally related derivative, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, reported a distinct absorption peak at 266 nm, corresponding to n-π* transitions. researchgate.net The polymerization of pyrrole monomers leads to the formation of polypyrrole, a conductive polymer, which shows a characteristic broad absorption that is significantly different from the monomer, indicating the extended π-conjugation in the polymer backbone. mdpi.com
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about a molecule's ability to emit light after absorbing it. The fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the molecular structure and its environment.
While not all pyrrole derivatives are strongly fluorescent, specific structural modifications can induce or enhance fluorescence. Research on fluorescent pyrrole-based probes demonstrates that the formation of certain substituted pyrroles can lead to molecules with significant emissive properties. nih.gov The fluorescence is often a result of creating an efficient donor-π-acceptor system within the molecule, which facilitates intramolecular charge transfer (ICT). For example, studies on unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles show that the position of electron-donating and electron-accepting groups has a profound effect on the absorption and fluorescence properties. rsc.org These compounds can exhibit solvatochromic fluorescence, where the emission wavelength shifts with the polarity of the solvent, and some derivatives show dual fluorescence in specific solvents. rsc.org The ability to tune the fluorescence makes these pyrrole systems valuable in the development of molecular probes and sensors. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming that the correct product has been obtained. For example, in the characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, elemental analysis was a key method used alongside spectroscopic techniques to confirm the compound's structure and composition. researchgate.net The experimentally determined percentages of C, H, and N are compared against the calculated values based on the proposed chemical formula. A close match between the found and calculated values provides strong evidence for the compositional integrity of the sample.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Polymer Films)
Electrochemical techniques are vital for studying the redox properties of pyrrole monomers and the characteristics of the resulting polymer films. Cyclic voltammetry (CV) is particularly useful for investigating the electropolymerization process and the electrochemical behavior of the polymer.
When a potential is cycled, the pyrrole monomer oxidizes at the electrode surface, leading to the formation of radical cations that subsequently couple to form a polymer film. A typical cyclic voltammogram for the electropolymerization of pyrrole shows an irreversible oxidation peak for the monomer on the first scan. nih.gov As the conductive polypyrrole film deposits on the electrode, a pair of reversible redox peaks appears, typically around 0.5 V vs. SCE (Saturated Calomel Electrode). nih.gov These peaks correspond to the reversible p-doping and de-doping (oxidation and reduction) of the polymer backbone, which is responsible for its electroactivity and conductivity. This technique allows for the in-situ monitoring of polymer film growth and provides key information on the electrochemical stability and charge storage capacity of the resulting material.
Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy for Polymer Films)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. It is particularly valuable for the analysis of thin polymer films.
For polypyrrole and its derivatives, XPS can provide detailed information about the polymer's structure. dtic.mil High-resolution scans of the core levels of carbon (C1s), nitrogen (N1s), and oxygen (O1s) are analyzed. The N1s spectrum is especially informative, as it can distinguish between the neutral amine nitrogen (-NH-) in the pyrrole ring and the positively charged, oxidized nitrogen (-NH⁺=) that is present in the doped, conductive state. lookchemmall.com The ratio of these two nitrogen species can provide a measure of the polymer's doping level. lookchemmall.com The C1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as C-C, C-N, and C=O bonds, the latter of which may indicate overoxidation or the presence of carboxylate groups. kpi.uaresearchgate.net XPS is therefore a powerful tool for verifying the chemical structure of the polymer film, assessing its doping state, and detecting any surface modifications or degradation. kpi.ua
Pharmacological and Biological Research of Pyrrole Carboxylates, Including Methyl 5 Methyl 1h Pyrrole 2 Carboxylate Derivatives
Broad Spectrum Biological Activities of Pyrrole (B145914) Scaffolds
Pyrrole derivatives are recognized for their potential in developing new therapeutic agents. nih.gov The versatility of the pyrrole ring allows for various substitutions, leading to a wide array of biological functions, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. bldpharm.com
The pyrrole framework is a key component in the design of novel anticancer agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential to inhibit tumor growth through various mechanisms.
One area of investigation involves the development of 5-methyl-2-carboxamidepyrrole-based molecules as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). nih.gov Overexpression of mPGES-1 is noted in many human tumors, making it a valuable therapeutic target. nih.gov Certain N-substituted 5-methyl-2-carboxamidepyrrole derivatives have shown significant inhibitory activity against the mPGES-1 enzyme, with IC50 values in the low micromolar range, and have been profiled for their effects in human colorectal cancer (CRC) models. nih.govsigmaaldrich.com
Another mechanism of action for pyrrole derivatives is the inhibition of protein kinases crucial for cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). acs.org Specific pyrrole derivatives have been synthesized that can bind to and form stable complexes with EGFR and VEGFR, acting as competitive inhibitors. acs.org Furthermore, a structural analog of the antineoplastic agent nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative named RDS 60, has demonstrated significant antineoplastic properties in human head and neck squamous cell carcinoma (HNSCC) cell lines. acs.org This compound was found to inhibit cell replication, block the cell cycle in the G2/M phase, induce apoptosis, and inhibit cell migration and invasion. acs.org
Hydrazone derivatives of pyrrole have also been explored for their antiproliferative effects. New pyrrole hydrazones have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. researchgate.net
Table 1: Anticancer Activity of Selected Pyrrole Derivatives
| Compound Type | Target/Mechanism | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| 5-Methyl-2-carboxamidepyrrole derivatives (1f, 2b, 2c, 2d) | mPGES-1 Inhibition | Isolated Enzyme | Low micromolar range | nih.govsigmaaldrich.com |
| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | Tubulin depolymerization, Cell cycle arrest (G2/M) | HNSCC | Inhibited replication at 1 µM | acs.org |
| Pyrrolopyrimidine derivatives | Not specified | MCF-7 (Breast Cancer) | 1.81 µM (for CyDA derivative) | bldpharm.com |
Pyrrole-2-carboxylate and its derivatives serve as a principal pharmacophore in the development of new antibacterial agents. nih.gov Pyrrole-2-carboxylic acid (PCA), produced by the endophytic bacterium Bacillus cereus ZBE, has demonstrated broad-spectrum antibacterial properties against a variety of foodborne pathogens. acs.orgnih.gov The mechanism of action is believed to involve inducing severe damage to the bacterial cell membrane. acs.org
In the search for new treatments against tuberculosis, derivatives of 1H-pyrrole-2-carboxylate have been synthesized and tested. One such compound, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, showed a minimum inhibitory concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov These derivatives also exhibited activity against Staphylococcus aureus. nih.gov
Furthermore, pyrrole-2-carboxamide derivatives have shown potent activity, particularly against Gram-negative bacteria. nih.gov In one study, carboxamide 4i was identified as a strong antibacterial agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively. nih.gov
Table 2: Antibacterial Activity of Selected Pyrrole Carboxylate Derivatives
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrole-2-carboxylic acid (PCA) | Various foodborne pathogens | Broad-spectrum activity | acs.org |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |
| Pyrrole-2-carboxamide derivative (4i) | Klebsiella pneumoniae | 1.02 µg/mL | nih.gov |
| Escherichia coli | 1.56 µg/mL | nih.gov | |
| Pseudomonas aeruginosa | 3.56 µg/mL | nih.gov |
The pyrrole ring is a structural feature of established non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac, highlighting its importance in this therapeutic area. nih.gov Research has explored various substituted pyrrole carboxylic acids for their anti-inflammatory properties. An evaluation of eight substituted pyrrole carboxylic acids found that they could inhibit carrageenan-induced edema in rats, with protection ranging from 11% to 42%. nih.govrsc.org These compounds also demonstrated in vitro antiproteolytic activity by inhibiting trypsin. nih.gov Interestingly, a correlation between anti-inflammatory activity and antiproteolytic/membrane-stabilizing properties was observed for substituted pyrrole-3-carboxylic acids, but not for pyrrole-2-carboxylic acids. nih.gov
A synthesized pyrrole ester derived from piperine, designated AU-5, has shown significant anti-arthritic effects in a rat model of adjuvant-induced arthritis. nih.gov This compound was found to ameliorate arthritis severity by reducing paw swelling, downregulating pro-inflammatory cytokines like TNF-α and IL-6, and attenuating inflammatory biomarkers. nih.gov Similarly, the inhibition of the mPGES-1 enzyme by 5-methyl-2-carboxamidepyrrole derivatives represents a strategy for treating inflammation. nih.gov While some novel pyrrolic compounds have shown analgesic activity against chemical stimuli in experimental models, they did not always exhibit anti-inflammatory effects or antinociceptive properties against thermal stimuli. nih.gov
Table 3: Anti-inflammatory Activity of Selected Pyrrole Derivatives
| Compound Type | Model | Effect | Reference |
|---|---|---|---|
| Substituted pyrrole carboxylic acids | Carrageenan-induced rat paw edema | 11-42% inhibition of edema | nih.govrsc.org |
| Substituted pyrrole carboxylic acids | In vitro trypsin inhibition | 42-90% inhibition | nih.gov |
| Pyrrole ester (AU-5) | Adjuvant-induced arthritis in rats | Significantly reduced arthritic score and paw swelling | nih.gov |
| Pyrrole ester (AU-5) | Cytokine level measurement | Lowered TNF-α and IL-6 levels | nih.gov |
The investigation of pyrrole carboxylates for antiviral applications has included the synthesis of modified nucleoside analogs. In an effort to develop selective antiviral agents, sugar-modified analogs of pyrrolo[2,3-d]pyridazin-7-one were prepared starting from ethyl 3-cyanopyrrole-2-carboxylate. nih.govuni.lu These compounds were evaluated for activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). uni.lu The study found that the sugar-modified analogs were generally less cytotoxic and less active against the viruses compared to their ribonucleoside counterparts. uni.lu However, it was noted that the 3-bromo derivatives were significantly more active than the unsubstituted analogs in both antiviral and cytotoxicity assays, though there was only a modest separation between antiviral activity and cytotoxicity. nih.govuni.lu Other studies examining certain pyrrole-2-carboxaldehyde derivatives for antiviral activity found no significant effects. bldpharm.com
Derivatives of pyrrole-2-carboxylate are a promising class of inhibitors targeting Mycobacterium tuberculosis (Mtb). A significant focus has been on pyrrole-2-carboxamides as inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter for mycolic acids and an essential component of the mycobacterial cell wall. rsc.org Structure-activity relationship studies revealed that specific substitutions on the pyrrole ring and the carboxamide group could greatly enhance anti-TB activity. rsc.org For instance, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, led to compounds with potent activity (MIC < 0.016 μg/mL) against Mtb and low cytotoxicity. rsc.org It was also found that replacing the pyrrole hydrogen with a methyl group significantly reduced the activity. rsc.org
Another target for antitubercular pyrrole derivatives is the Caseinolytic protease (ClpP1P2). A series of pyrrole derivatives were designed based on a hit compound, 1-(2-chloro-6-fluorobenzyl)-2, 5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate. bldpharm.com Several of the synthesized compounds, such as ethyl 4-(((4-bromophenethyl) amino) methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate hydrochloride (13i), exhibited favorable anti-mycobacterial activity with an MIC value of 5 µM against Mtb H37Ra. bldpharm.com
Table 4: Antitubercular Activity of Selected Pyrrole Derivatives
| Compound Type | Target | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|---|
| Pyrrole-2-carboxamides (e.g., Compound 32) | MmpL3 | M. tuberculosis (drug-resistant) | <0.016 µg/mL | rsc.org |
| Compound 12 (N-methylated pyrrole) | MmpL3 | M. tuberculosis | 3.7 µg/mL | rsc.org |
| Ethyl 4-(((4-bromophenethyl) amino) methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate hydrochloride (13i) | ClpP1P2 | M. tuberculosis H37Ra | 5 µM | bldpharm.com |
Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. Pyrrole derivatives have emerged as promising neuroprotective agents due to their antioxidant properties. Studies on 1,5-diaryl pyrrole derivatives have shown that they can protect PC12 cells from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. uni.lu The mechanism appears to involve the suppression of COX-2 expression, reduction of ROS production, and inhibition of lipid peroxidation and apoptosis. uni.lu
Other research has evaluated pyrrole-based azomethine compounds and N-pyrrolyl hydrazide hydrazones for their neuroprotective and antioxidant potential. These compounds demonstrated significant protective effects in various oxidative stress models, including H₂O₂-induced stress in SH-SY5Y cells and 6-OHDA toxicity in isolated rat brain synaptosomes. They were shown to mitigate the oxidative impact by reducing the production of malondialdehyde (MDA), a marker of lipid peroxidation. Certain pyrrole derivatives also act as antioxidants in non-neuronal contexts; for example, they have been shown to reduce lipid and protein peroxidation products in inflamed colonic tissue. acs.org
Table 5: Neuroprotective and Antioxidant Effects of Selected Pyrrole Derivatives
| Compound Type | Model | Observed Effect | Reference |
|---|---|---|---|
| 1,5-diaryl pyrrole derivatives | 6-OHDA-induced neurotoxicity in PC12 cells | Inhibition of ROS production and lipid peroxidation; suppression of COX-2 | uni.lu |
| Pyrrole-based azomethines | H₂O₂-induced stress in SH-SY5Y cells | Strong protective effects at concentrations as low as 1 µM | |
| N-pyrrolyl hydrazide hydrazones | Oxidative stress in SH-SY5Y cells and rat brain synaptosomes | Statistically significant neuroprotective effects | |
| Pyrrole derivatives (MI-1, D1) | Inflamed colonic tissue | Reduction of lipid and protein peroxidation products by 43-67% | acs.org |
Enzyme Inhibition Studies (e.g., COX, Enoyl ACP Reductase, Dihydrofolate Reductase)
The pyrrole nucleus is a key pharmacophore in the design of various enzyme inhibitors. Derivatives of pyrrole carboxylates have been investigated for their potential to inhibit several key enzymes implicated in disease, including cyclooxygenases (COX), enoyl-ACP reductase, and dihydrofolate reductase.
Cyclooxygenase (COX) Inhibition: Molecular hybridization techniques have been employed to develop novel pyrrole derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). nih.gov In one study, a series of pyrrole-cinnamate hybrids were synthesized and evaluated for their inhibitory activity. The hybrids presented a promising combination of in vitro LOX and COX-2 inhibitory activities, with IC50 values for COX-2 inhibition reaching as low as 0.55 μM for one of the hybrids. nih.gov Molecular docking studies of these compounds on COX-2 were consistent with the in vitro findings. nih.gov Another study focused on designing 5-methyl-2-carboxamidepyrrole-based molecules as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in prostaglandin E2 biosynthesis. Several of these compounds significantly reduced the activity of the isolated enzyme, with IC50 values in the low micromolar range. nih.gov
Enoyl-ACP Reductase and Dihydrofolate reductase (DHFR) Inhibition: Researchers have been investigating the use of pyrrole pharmacophoric scaffolds to dually inhibit both DHFR and enoyl-ACP reductase. researchgate.net The goal of this approach is to create new compounds with enhanced anti-tuberculosis activity by effectively inhibiting both enzymes. researchgate.net The selective inhibition of bacterial DHFR over its mammalian counterpart is a key strategy in antimicrobial drug design. The structural differences between the active sites of chicken and E. coli dihydrofolate reductases, for instance, explain the selective toxicity of inhibitors like trimethoprim. nih.gov The active-site cleft in the chicken enzyme is wider than in the E. coli enzyme, which affects the binding of inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies for Pyrrole Carboxylates
The biological activity of pyrrole carboxylate derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents.
SAR studies on a series of pyrrolone antimalarials revealed several key insights. nih.govacs.org Initial investigations indicated that the A-ring of the lead compound was reasonably tolerant to changes, unlike the B-ring. nih.gov Further studies made the following observations:
A-ring Modifications : Simple alkyl substituents generally led to a significant decrease in activity. However, a methylene (B1212753) cyclohexyl derivative showed only a slight drop in activity. Aromatic rings attached directly to the piperidine (B6355638) ring retained reasonable potency. nih.gov
B-ring Modifications : The methyl groups on the pyrrole ring were identified as potential sites of metabolic vulnerability. nih.govacs.org However, removing these methyl groups or replacing them with ethyl groups resulted in lower metabolic stability. acs.org Attempts to replace the pyrrole ring with other heterocycles, such as imidazole, pyrazole, or thiazole, led to a significant reduction in antimalarial activity. nih.gov
C-ring Modifications : Replacing the ester group with various amides resulted in compounds with decreased activity. nih.gov
Linker Modifications : Replacing a phenyl ring with a benzyl (B1604629) group caused only a small drop in activity, suggesting that the phenyl ring does not need to be directly attached to the pyrrole. acs.org However, increasing the spacer length between a piperidine ring and an aromatic ring generally led to a drop in activity. nih.gov
In another SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors, it was found that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain of the pyrrole are important for inhibitory potency. researchgate.net
**6.3. Molecular Docking and Receptor Interaction Analyses
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to its protein target. This analysis is critical for understanding the interactions that drive biological activity. Overexpression of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase receptor, is a known factor in tumor progression, making it a key target for cancer therapy. nih.gov
Docking studies have been performed on various pyrrole derivatives against several cancer-related protein targets. For the pyrrole derivative SR9009, molecular docking analysis against a panel of 13 breast cancer target proteins, including HER2, Erα, and Aromatase, showed good binding score affinity for several targets. nih.gov
In a study of 5-methyl-2-carboxamidepyrrole-based compounds, molecular docking investigations showed that the aromatic groups of the molecules were well-accommodated in the binding site of mPGES-1. nih.gov Specifically, these groups were oriented towards the cytoplasmic side and were able to establish π–π interactions with Phe44 and His53 residues in one of the protein chains. nih.gov
Molecular docking not only predicts binding but also helps to elucidate the mechanism of inhibition at a molecular level.
For a series of pyrrole derivatives designed as selective butyrylcholinesterase (BChE) inhibitors, molecular docking was used to understand the binding mechanism. The most potent compound was shown to insert deeply within the active-site gorge of the enzyme. nih.gov Kinetic studies revealed a mixed competitive inhibition mode, which was consistent with the docking results. These results showed that the compound interacted with the catalytic residues, the acyl binding pocket, and the choline (B1196258) binding pocket of BChE. nih.gov
In the case of pyrrole-cinnamate hybrids designed as COX-2 inhibitors, docking studies were in agreement with the in vitro inhibitory activities. nih.gov For their activity against soybean LOX, the docking studies suggested that the compounds displayed allosteric interactions with the enzyme. nih.gov
**6.4. In vitro Cytotoxicity and Efficacy Evaluations
The antitumor potential of pyrrole derivatives has been evaluated through in vitro cytotoxicity assays on various human cancer cell lines.
A study on a series of newly synthesized pyrrole derivatives demonstrated dose- and time-dependent cytotoxic activity against colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) human adenocarcinoma cell lines. nih.govresearchgate.net The highest antitumor properties were observed for compounds designated 4a and 4d, particularly against the LoVo colon cancer cells. nih.govresearchgate.net For instance, after 24 hours of treatment with a 50 μM concentration, compound 4d reduced LoVo cell viability to 45.81%. nih.gov The effect of these compounds on MCF-7 cell viability was also measured. nih.govresearchgate.net
Another study investigated the antiproliferative and proapoptotic effects of a pyrrole-containing arylthioindole, ATI5, on human T-cell acute leukemia Jurkat cells. nih.gov Treatment with ATI5 for 48 hours resulted in a strong G2/M cell cycle arrest and apoptotic cell death. nih.gov
The cytotoxicity of certain propynoyl betulin (B1666924) derivatives was tested against human ovarian cancer cell lines, including SK-OV-3. mdpi.com One compound demonstrated a strong cytotoxic effect at all tested concentrations, as indicated by the release of lactate (B86563) dehydrogenase (LDH). mdpi.com
The tables below summarize the cytotoxic effects of various pyrrole derivatives on different cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of Pyrrole Derivatives on LoVo Cancer Cells Data represents cell viability after 24 hours of treatment.
| Compound | Concentration (µM) | % Cell Viability |
|---|---|---|
| 4a | 6.25 | 82.54% |
| 4b | 6.25 | 85.94% |
| 4d | 6.25 | 91.11% |
| 4j | 6.25 | 89.78% |
| 4a | 50 | 69.13% |
| 4d | 50 | 45.81% |
Source: nih.gov
Table 2: General Cytotoxicity of Pyrrole Derivatives on Various Cancer Cell Lines
| Compound Class | Cell Line | Effect | Reference |
|---|---|---|---|
| Pyrrole Derivatives | LoVo (colon) | Dose- and time-dependent cytotoxicity. | nih.govresearchgate.net |
| Pyrrole Derivatives | MCF-7 (breast) | Dose- and time-dependent cytotoxicity. | nih.govresearchgate.netresearchgate.net |
| Pyrrole Derivatives | SK-OV-3 (ovary) | Dose- and time-dependent cytotoxicity. | nih.govresearchgate.net |
| Pyrrole-containing Arylthioindole (ATI5) | Jurkat (leukemia) | G2/M cell cycle arrest and apoptosis. | nih.gov |
In vitro Cytotoxicity and Efficacy Evaluations
Assessment on Normal Cell Lines for Selective Toxicity
A critical step in the development of anticancer agents is determining their selective toxicity—the ability to kill cancer cells while sparing normal, healthy cells. Several studies have evaluated pyrrole derivatives against various normal cell lines to establish their safety profile and selectivity.
In one study, a series of newly synthesized pyrrole derivatives were tested for their cytotoxic activity on normal human umbilical vein endothelial cells (HUVECs) alongside human adenocarcinoma cell lines. nih.gov The goal was to discriminate their ability to inhibit cell proliferation and assess their potential as selective antitumor agents. nih.gov Similarly, research on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, named RDS 60, evaluated its effects on non-transformed human dermal fibroblasts (HF) and human keratinocytes (HaCaT). mdpi.com The findings showed that RDS 60 significantly inhibited the replication of head and neck squamous cell carcinoma (HNSCC) cell lines without inducing significant cytotoxic effects on the normal fibroblast and keratinocyte cells. mdpi.com
Another investigation into novel pyrrole hydrazones used mouse embryonic fibroblasts (BALB 3T3 clone A31) in a safety assay. nih.gov The results indicated that the tested compounds had low cytotoxicity. nih.gov Specifically, the study highlighted that compound 1C was the most selective against human melanoma (SH-4) cells compared to normal keratinocytes (HaCaT), with a selectivity index (SI) of 3.83. nih.gov
The concept of selective toxicity has also been demonstrated with related heterocyclic compounds. For instance, a highly conjugated naphthyl fused benzimidazolequinone showed high specificity towards human cervical (HeLa) and prostate (DU145) cancer cell lines, with minimal toxicity toward a normal human cell line (GM00637) at concentrations below 1 μM. universityofgalway.ie
Table 1: Cytotoxicity of Pyrrole Derivatives on Normal and Cancer Cell Lines
| Compound/Derivative | Normal Cell Line(s) | Observation on Normal Cells | Cancer Cell Line(s) | Selectivity Note | Source |
|---|---|---|---|---|---|
| Pyrrole Derivatives (2c, 4a, 4b, 4d, etc.) | HUVEC (Human Umbilical Vein Endothelial Cells) | Used as a control to assess selective antitumor activity. | LoVo (colon), MCF-7 (breast), SK-OV-3 (ovary) | Compounds 4a and 4d showed the highest antitumor properties, especially against LoVo cells. | nih.gov |
| RDS 60 | HF (Human Dermal Fibroblasts), HaCaT (Human Keratinocytes) | No important cytotoxic effect induced. | CAL 27 (tongue HNSCC), FaDu (pharynx HNSCC) | Compound significantly inhibited replication of HNSCC cells while sparing normal cells. | mdpi.com |
| Pyrrole Hydrazone 1C | HaCaT (Human Keratinocytes) | Exhibited lower toxicity compared to its effect on cancer cells. | SH-4 (Melanoma) | Selectivity Index (SI) of 3.83. IC50 was 44.63 ± 3.51 μM in SH-4 cells. | nih.gov |
| Pyrrole Hydrazones (General) | BALB 3T3 (Mouse Embryonic Fibroblasts) | Demonstrated low cytotoxicity in safety tests. | HaCaT (Keratinocytes), SH-4 (Melanoma) | Considered to have a good safety and biological activity profile. | nih.gov |
Toxicity Screening in Biological Models (e.g., Plant Cells, Aquatic Crustaceans)
To understand the broader environmental impact and potential toxicity of chemical compounds, researchers use various biological models, including plants and aquatic organisms.
A study evaluating a series of new pyrrole derivatives assessed their cytotoxicity on plant cells (Triticum aestivum L., common wheat) and two species of aquatic crustaceans (Artemia franciscana Kellogg and Daphnia magna Straus). nih.gov The results showed that the tested compounds were nontoxic to Triticum aestivum L. nih.gov
The toxicity towards the aquatic crustaceans varied among the compounds. For Artemia franciscana nauplii, only compounds 2c and 4c exhibited moderate toxicity, while the others were less harmful. nih.gov However, the sensitivity of Daphnia magna was higher. Compounds 4b and 4c showed high toxicity to D. magna, while compounds 2a , 2b , and 2c displayed moderate to high toxicity. nih.gov Notably, compounds 4a and 4d , which showed promising selective anticancer activity, were found to be nontoxic to this organism. nih.gov The use of such aquatic organisms for ecotoxicity assessment is a standard practice for various chemical classes. nih.govnih.gov
Table 2: Ecotoxicity of Pyrrole Derivatives in Biological Models
| Compound/Derivative | Biological Model | Observed Toxicity Level | Source |
|---|---|---|---|
| Pyrrole Derivatives (2a, 2b, 2c, 4a, 4b, 4c, 4d) | Triticum aestivum L. (Plant Cells) | Nontoxic | nih.gov |
| Compounds 2c, 4c | Artemia franciscana Kellogg (Aquatic Crustacean) | Moderate | nih.gov |
| Other tested pyrroles | Artemia franciscana Kellogg (Aquatic Crustacean) | Low to nontoxic | nih.gov |
| Compounds 4b, 4c | Daphnia magna Straus (Aquatic Crustacean) | High | nih.gov |
| Compounds 2a, 2b, 2c | Daphnia magna Straus (Aquatic Crustacean) | Moderate to High | nih.gov |
| Compounds 4a, 4d | Daphnia magna Straus (Aquatic Crustacean) | Nontoxic | nih.gov |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
In modern drug discovery, in silico computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage. mdpi.comnih.govsemanticscholar.org This approach helps in identifying molecules with favorable pharmacokinetic profiles and reducing later-stage failures.
Several studies have utilized web tools like SwissADME and pkCSM to analyze pyrrole derivatives. mdpi.comsemanticscholar.orgijcrt.org These analyses calculate key physicochemical properties and predict drug-likeness based on established rules, such as Lipinski's rule of five. For a set of polysubstituted nitropyrrole derivatives, SwissADME analysis showed that all synthesized compounds adhered to Lipinski's rule with zero violations, suggesting good pharmacokinetic properties. ijcrt.org The analysis also predicted high gastrointestinal (GI) absorption and the ability to permeate the blood-brain barrier (BBB). ijcrt.org
For a series of fused pyrrolo[2,3-b]pyrrole (B13429425) derivatives, in silico ADMET predictions were also performed. mdpi.com The topological polar surface area (TPSA), a predictor of drug bioavailability, ranged from 72.32 to 145.38 Ų, supporting a high probability of passive oral absorption. mdpi.com The water solubility for these molecules was predicted to be moderate to poor. mdpi.com
Table 3: Predicted ADMET and Drug-Likeness Properties of Pyrrole Analogues
| Compound Class | ADMET Parameter | Predicted Outcome | Tool/Method | Source |
|---|---|---|---|---|
| Polysubstituted nitropyrroles | Lipinski's Rule of 5 | Zero violations | SwissADME | ijcrt.org |
| Polysubstituted nitropyrroles | Gastrointestinal (GI) Absorption | High | SwissADME | ijcrt.org |
| Polysubstituted nitropyrroles | Blood-Brain Barrier (BBB) Permeation | Predicted to permeate | SwissADME | ijcrt.org |
| Fused pyrrolo[2,3-b]pyrroles | Topological Polar Surface Area (TPSA) | 72.32 - 145.38 Ų (supports good oral absorption) | In silico modeling | mdpi.com |
| Fused pyrrolo[2,3-b]pyrroles | Water Solubility (logS) | -4.5 to -8.18 (moderate to poor) | In silico modeling | mdpi.com |
| General Pyrrole Analogues | Bioavailability Score | Good | SwissADME | ijcrt.org |
Applications in Materials Science for Pyrrole Carboxylate Derivatives
Development of Conducting Polymers (Polypyrroles) from Pyrrole (B145914) Monomers
Conducting polymers, or synthetic metals, are organic polymers that possess intrinsic electrical conductivity. Among these, polypyrrole (PPy) is one of the most extensively studied due to its straightforward synthesis, good environmental stability, and tunable conductivity. The fundamental building blocks for polypyrroles are pyrrole monomers. The properties of the resulting polymer can be finely tuned by introducing various functional groups to the pyrrole ring.
While direct polymerization studies of methyl 5-methyl-1H-pyrrole-2-carboxylate are not widely documented, the presence of the ester and methyl groups on the pyrrole ring is expected to influence the polymerization process and the final properties of the polymer. The ester group, being an electron-withdrawing group, can affect the oxidation potential of the monomer, which is a critical parameter in electrochemical polymerization. The methyl group, an electron-donating group, can also modulate the electronic properties of the pyrrole ring. The interplay of these substituents would likely result in a polypyrrole derivative with unique characteristics compared to unsubstituted polypyrrole.
The general process of forming polypyrrole from a pyrrole monomer is through oxidative polymerization, which can be achieved either chemically or electrochemically. In this process, the pyrrole monomers are linked together in a chain, creating a conjugated system of double and single bonds that allows for the movement of charge carriers, leading to electrical conductivity.
Electrochemical Polymerization Studies and Resultant Material Properties
Electrochemical polymerization is a powerful technique for synthesizing conducting polymer films directly onto an electrode surface. This method offers precise control over the thickness, morphology, and properties of the resulting polymer film. For pyrrole and its derivatives, this process typically involves the application of an anodic potential to a solution containing the monomer and a supporting electrolyte.
In the case of a monomer like this compound, the electrochemical polymerization would involve the oxidation of the pyrrole ring, leading to the formation of radical cations that then couple to form polymer chains. The carboxylate and methyl substituents would influence the oxidation potential and the steric interactions during polymerization, which in turn would affect the structure and properties of the resulting polymer film.
The properties of polypyrrole films are highly dependent on the polymerization conditions, such as the solvent, the electrolyte, and the applied potential or current density. These factors influence the doping level of the polymer, which is the incorporation of counter-ions from the electrolyte into the polymer matrix, and is crucial for its conductivity.
Below is an interactive data table summarizing the typical properties of polypyrrole films prepared under different conditions. While this data is for general polypyrrole, it provides a baseline for what might be expected from a polymer derived from this compound.
| Polymerization Condition | Resultant Property | Typical Value Range |
| Electrolyte Anion | Conductivity | 10-4 to 102 S/cm |
| Solvent | Film Morphology | Granular, Fibrillar, or Smooth |
| Applied Potential | Doping Level | 0.2 to 0.4 (charge per monomer unit) |
| Monomer Concentration | Polymerization Rate | Increases with concentration |
This table represents generalized data for polypyrrole and is intended to provide a comparative baseline.
Integration into Hybrid Polymer Systems and Enhanced Conductivity
To further enhance the properties of polypyrrole-based materials, they are often integrated into hybrid or composite systems. This can involve blending polypyrrole with other polymers, or incorporating inorganic materials such as metal nanoparticles, carbon nanotubes, or graphene. These hybrid materials can exhibit synergistic properties, combining the conductivity of polypyrrole with the mechanical strength, flexibility, or other functionalities of the second component.
A polymer derived from this compound could potentially be used to create novel hybrid materials. The ester group could offer sites for secondary interactions or chemical modifications, allowing for better integration with a host matrix. The inclusion of such a functionalized polypyrrole could lead to enhanced conductivity in the hybrid system. For instance, the polar nature of the ester group might improve the dispersion of the conducting polymer within a polar insulating polymer matrix, leading to a more effective conductive network at lower concentrations.
The conductivity of these hybrid systems is a key parameter of interest. The table below illustrates how the conductivity of polypyrrole can be influenced by the incorporation of different materials.
| Hybrid System Component | Effect on Conductivity |
| Carbon Nanotubes | Significant increase |
| Graphene | Significant increase |
| Insulating Polymer Matrix | Decreases, but can be tailored |
| Metal Nanoparticles | Can increase or decrease depending on interaction |
This table provides a general overview of the effects of hybridization on polypyrrole conductivity.
Sensor and Electronic Device Applications of Pyrrole-Based Materials
The changes in the electrical properties of conducting polymers like polypyrrole in response to external stimuli make them excellent candidates for use in sensors and other electronic devices. The conductivity of a polypyrrole film can be modulated by the presence of various gases, volatile organic compounds, and biological molecules.
A polymer synthesized from this compound could be particularly interesting for sensor applications. The specific functional groups on the polymer chain could provide selective binding sites for certain analytes, enhancing the sensitivity and selectivity of the sensor. For example, the ester group might interact with polar molecules, making the material suitable for humidity sensors or sensors for certain organic vapors.
In electronic devices, polypyrrole derivatives are explored for use in applications such as organic light-emitting diodes (OLEDs), supercapacitors, and electrochromic devices. The specific electronic and optical properties of a polymer derived from this compound would determine its suitability for these applications. The substituents on the pyrrole ring would affect the bandgap of the polymer, which in turn influences its color and its behavior in electronic devices.
Future Directions and Advanced Research Perspectives for Methyl 5 Methyl 1h Pyrrole 2 Carboxylate
Advancements in Sustainable and Efficient Synthesis of Pyrrole (B145914) Carboxylates
The synthesis of pyrrole derivatives, including carboxylates, is a mature field, yet it continues to evolve with a strong emphasis on sustainability and efficiency. benthamdirect.comeurekaselect.com Traditional methods like the Paal-Knorr, Hantzsch, and Knorr syntheses are being reimagined through the lens of green chemistry. nih.govresearchgate.net Future advancements are focused on minimizing environmental impact by using benign solvents, reducing reaction times, and employing reusable catalysts.
Recent progress highlights several sustainable strategies applicable to the synthesis of pyrrole carboxylates:
Green Solvents and Catalysts: Researchers are moving away from harsh solvents and catalysts. Environmentally friendly options like water, ethanol (B145695), and ionic liquids are gaining traction. nih.govresearchgate.net For instance, the Paal-Knorr reaction, a classic method for synthesizing N-substituted pyrroles from 1,4-dicarbonyl compounds, has been successfully performed in boiling water without a catalyst and with green catalysts like citric acid and saccharin. nih.gov
Metal-Catalyzed and Nanoparticle-Based Methods: Modern synthetic pathways increasingly involve metals, nanomaterials, and complex heterogeneous catalysts. benthamdirect.comeurekaselect.com Catalysts such as zirconocene (B1252598) dichloride in ethanol and molecular iodine have been used for efficient, one-pot, multi-component reactions to create polysubstituted pyrroles. researchgate.netdntb.gov.ua These methods often offer high yields under mild conditions. benthamdirect.comeurekaselect.com
Bio-Sourced Precursors: A novel and sustainable approach involves the use of biosourced materials. For example, N-substituted pyrrole carboxylic acid derivatives have been synthesized from 3-hydroxy-2-pyrones, which can be derived from renewable sources, reacting with primary amines. acs.org These reactions can proceed neatly (without a solvent) or in simple water-methanol solutions at moderate temperatures. acs.org
Enzymatic Synthesis: Biocatalysis presents a highly specific and sustainable route. The enzyme family UbiD, for instance, can catalyze the carboxylation of pyrrole to pyrrole-2-carboxylic acid. mdpi.com This enzymatic CO2 fixation offers a green alternative to traditional chemical synthesis, which often requires harsh conditions. mdpi.com
| Synthesis Strategy | Key Features | Catalyst/Reagent Examples | Reference |
| Green Catalysis | Use of environmentally benign catalysts, often in green solvents like water or ethanol. | Citric acid, Saccharin, MgI₂·OEt₂ | nih.gov |
| Metal-Catalyzed Synthesis | Efficient multi-component reactions leading to highly substituted pyrroles. | Zirconocene dichloride, Palladium(II), IPrAuCl/AgNTf₂ | nih.govresearchgate.net |
| Bio-Sourced Synthesis | Utilization of renewable starting materials to produce pyrrole derivatives. | 3-Hydroxy-2-pyrones reacting with primary amines. | acs.org |
| Enzymatic CO₂ Fixation | Biocatalytic carboxylation of the pyrrole ring using enzymes. | UbiD enzyme family (e.g., PA0254) | mdpi.com |
Rational Design and Optimization of Novel Pyrrole-Based Therapeutic Agents
The pyrrole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. researchgate.netnih.gov Its ability to be readily absorbed and interact with biological receptors makes it an attractive core for drug design. nih.gov Rational design, which involves understanding the relationship between a molecule's structure and its biological activity, is key to developing new therapeutic agents based on the methyl 5-methyl-1H-pyrrole-2-carboxylate framework.
Future research in this area will likely focus on:
Target-Specific Inhibition: Many pyrrole-based drugs function as inhibitors of specific enzymes, such as protein kinases. mdpi.com Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. mdpi.com By modifying the substituents on the pyrrole ring of a compound like this compound, medicinal chemists can fine-tune its binding affinity and selectivity for specific biological targets, such as bacterial DNA gyrase or viral proteins. nih.gov
Modulating Physicochemical Properties: The substituents on the pyrrole ring significantly influence the molecule's properties, including its lipophilicity (solubility in fats and lipids) and polarity. nih.govnih.gov By strategically adding or modifying groups—for example, by halogenating the ring—researchers can optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile to improve its efficacy and reduce side effects. nih.gov
Antimicrobial Development: With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. nih.gov Pyrrole derivatives, such as the pyrrolamides, have shown potent activity against bacteria like Mycobacterium tuberculosis by inhibiting essential enzymes like DNA gyrase. nih.gov The this compound structure could serve as a starting point for developing new classes of antibiotics.
| Therapeutic Target/Application | Pyrrole-Based Compound Example | Mechanism of Action | Reference |
| Cancer (Anti-proliferative) | Sunitinib | Multi-targeted receptor tyrosine kinase inhibitor. | mdpi.com |
| Cancer (Anti-proliferative) | Toceranib | Inhibits multiple receptor tyrosine kinases, leading to antiangiogenic and antiproliferative effects. | mdpi.com |
| Bacterial Infections | Pyrrolamides | Inhibit the ATPase activity of the GyrB domain of DNA gyrase in Mycobacterium tuberculosis. | nih.gov |
| Viral Infections (Hepatitis B) | 3-Fluoro-1H-pyrrole-2-carboxamide derivatives | Serve as promising preclinical candidates against the hepatitis B virus. | nih.gov |
Exploration of Emerging Materials Science Applications
The pyrrole ring is not only significant in biology but also a fundamental component in materials science, particularly in the field of conducting polymers and advanced optical materials. researchgate.net The unique electronic properties of the pyrrole system, stemming from the delocalization of the nitrogen atom's lone pair of electrons, make it highly suitable for these applications. researchgate.net
Future research directions for pyrrole carboxylates in materials science include:
Conducting Polymers: Polypyrroles (PPy) are well-known for being stable, flexible, and electrically conducting films. researchgate.netmdpi.com By substituting the pyrrole monomer, for instance with a methyl group as in poly(N-methylpyrrole), properties like mechanical strength, conductivity, and thermal stability can be enhanced. mdpi.com Derivatives of this compound could be explored as monomers for creating new functional polymers with tailored electronic and physical properties for use in sensors, batteries, or anti-corrosion coatings. mdpi.com
Optical Materials and Bioprobes: Pyrrole derivatives are being engineered to create advanced optical materials. For example, by introducing specific functional groups to a tetraphenylpyrrole core, researchers have developed materials that exhibit room-temperature phosphorescence (RTP) and aggregation-induced emission (AIE). nih.govresearchgate.net These properties are highly desirable for developing advanced bioimaging agents that can reduce background fluorescence and allow for deep-tissue imaging. nih.govresearchgate.net The this compound scaffold could be functionalized to explore similar photophysical phenomena.
Nanomaterials: Pyrrole-containing structures are being incorporated into nanomaterials. Melanin nanoparticles, which contain pyrrole ring structures, are being investigated as biodegradable and metal-free alternatives for diagnostic applications, taking advantage of the reactive functional groups on their surface. mdpi.com
| Application Area | Material Type | Key Properties and Potential Use | Reference |
| Electronics | Polypyrrole (PPy) Derivatives | Electrically conducting, thermally stable, flexible. Used in sensors, supercapacitors, and anti-corrosion coatings. | mdpi.com |
| Bioimaging | Aggregation-Induced Phosphorescence (AIP) Materials | Long phosphorescent lifetime, non-emissive in solution but emissive in an aggregated state. Used for high-contrast biological imaging. | nih.govresearchgate.net |
| Diagnostics | Melanin Nanoparticles | Biodegradable, broad-spectrum optical absorbance, reactive surface for bioreceptor attachment. | mdpi.com |
| Energy Storage | PPy-based Nanohybrids | Combined with materials like carbon nanotubes to improve capacitance and charge transfer in supercapacitors. | mdpi.com |
Integrated Computational and Experimental Approaches in Chemical and Biological Research
The synergy between computational modeling and experimental validation is accelerating the pace of discovery in chemistry and biology. For pyrrole derivatives, this integrated approach is crucial for predicting properties, understanding reaction mechanisms, and designing new molecules with desired functions.
Future research will increasingly rely on:
Predicting Molecular Properties: Computational methods, such as Density Functional Theory (DFT), are used to predict molecular geometries, electronic structures, and spectroscopic properties. researchgate.net For example, calculations can determine the energy gap between singlet and triplet excited states, which is crucial for designing phosphorescent materials. researchgate.net These predictions guide experimental efforts, saving time and resources.
Understanding Reaction Mechanisms: Computational studies can elucidate complex reaction pathways. For instance, in the development of enantioselective synthesis methods for pyrrolizines, computational analysis helps to understand the transition states and intermediates, explaining the observed stereoselectivity and allowing for catalyst optimization. nih.gov
Structure-Based Drug Design: In medicinal chemistry, computational docking simulations are used to predict how a potential drug molecule, such as a derivative of this compound, will bind to its biological target. This allows for the in silico screening of large libraries of compounds and the rational design of molecules with improved binding affinity before they are synthesized in the lab. mdpi.com
Materials Design: The "sandwich" structure of organometallic compounds like ferrocene (B1249389) was understood through molecular orbital theory, which explained its unique stability and aromaticity. wikipedia.org Similar integrated theoretical and experimental studies are essential for designing novel pyrrole-based materials with specific electronic or optical properties.
This integrated approach allows researchers to move from hypothesis to discovery more efficiently, and it will be central to unlocking the full potential of this compound and related compounds in the years to come.
Q & A
What are the common synthetic routes for methyl 5-methyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The compound is typically synthesized via cyclization of precursors such as substituted acetonitriles or ester derivatives under basic or acidic conditions. For example, analogous pyrrole carboxylates are synthesized through reactions involving phenylacetonitrile and ethyl acetoacetate, followed by cyclization and esterification . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst selection (e.g., acetic anhydride for acetylation). Factorial design experiments can systematically evaluate variables like molar ratios and reaction time to maximize yield .
How can researchers characterize this compound using spectroscopic and chromatographic methods?
Basic Research Question
Key characterization techniques include:
- NMR : and NMR to confirm the pyrrole ring structure and ester group (e.g., carbonyl signal at ~165–170 ppm).
- LC-MS : To verify molecular ion peaks ([M+H] at m/z 154.06) and purity.
- FT-IR : Absorption bands for C=O (1720–1740 cm) and N-H stretches (3300–3500 cm) .
Reference standards and spiking experiments can resolve ambiguities in overlapping signals.
What challenges arise in the solubility and stability of this compound, and how can they be addressed?
Basic Research Question
The compound’s limited solubility in aqueous buffers (due to its hydrophobic pyrrole ring) complicates biological assays. Strategies include:
- Co-solvents : Use DMSO or ethanol (<5% v/v) to enhance solubility while minimizing solvent toxicity.
- Derivatization : Introduce polar groups (e.g., hydroxylation) via chemical modification .
Stability studies under varying pH (4–9) and temperature (−20°C to 25°C) are critical for storage recommendations.
What reaction mechanisms govern the electrophilic substitution of this compound, and how do substituents influence regioselectivity?
Advanced Research Question
Electrophilic substitution occurs preferentially at the C3/C5 positions due to the electron-donating methyl group and electron-withdrawing ester moiety. For example, nitration with HNO/HSO yields 3-nitro derivatives, while halogenation favors C5 substitution. Computational studies (DFT) reveal that the ester group reduces electron density at C2/C4, directing electrophiles to C3/C5 .
How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Advanced Research Question
Contradictions often arise from tautomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : To assign proton-proton and proton-carbon correlations unambiguously.
- X-ray crystallography : Resolve tautomeric forms (e.g., NH vs. O-protonated states) .
- HPLC purification : Remove byproducts from incomplete esterification or oxidation .
What computational approaches are effective in predicting the reactivity of this compound in drug design?
Advanced Research Question
Quantum mechanical methods (e.g., DFT) model reaction pathways and transition states, while molecular docking predicts binding affinities to biological targets (e.g., kinases). Institutions like ICReDD integrate reaction path searches and machine learning to prioritize synthetic routes and optimize conditions (e.g., solvent selection) .
How does this compound interact with biological targets, and what assays validate its bioactivity?
Advanced Research Question
The compound’s pyrrole core mimics natural heterocycles, enabling interactions with enzymes like cytochrome P450. Assays include:
- Enzyme inhibition : Measure IC via fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa).
- SAR studies : Modify the ester or methyl group to enhance potency .
What are the key considerations for scaling up the synthesis of this compound while maintaining purity?
Advanced Research Question
Scale-up challenges include heat dissipation and byproduct formation. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
